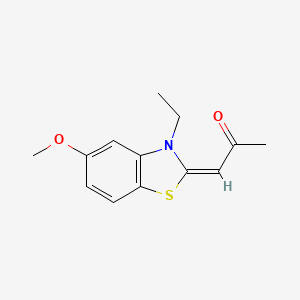

(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Description

The compound (1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one is a benzothiazole-derived molecule characterized by an ethyl group at position 3, a methoxy group at position 5, and a propan-2-one substituent. Its molecular formula is C₁₃H₁₅NO₂S, with a molecular weight of 249.33 g/mol . The E-isomer (trans configuration at the exocyclic double bond) is distinct from its Z-isomer (cis configuration), which is better studied under the name TG003 (CID 1893668) . While TG003 has documented roles as a Clk kinase inhibitor and PKD1 inhibitor, the biological activity of the E-isomer remains less explored .

Properties

IUPAC Name |

(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVLELSCIHASRV-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)OC)S/C1=C/C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300801-52-9 | |

| Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (CAS Number: 56633-29-5) is a benzothiazole derivative that has garnered attention for its potential biological activities. Benzothiazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H15NO2S, with a molecular weight of 251.33 g/mol. The structure features a benzothiazole ring, which is critical for its biological activity.

Antioxidant Activity

Research indicates that benzothiazole derivatives can exhibit significant antioxidant properties. A study evaluating various benzothiazole compounds showed that some derivatives had high radical scavenging activities, which are essential in combating oxidative stress-related diseases . The specific antioxidant activity of this compound has not been extensively documented; however, its structural similarities suggest potential efficacy.

Anticancer Potential

The anticancer potential of benzothiazole compounds has been documented in various studies. Specifically, some benzothiazole derivatives have shown promise as inhibitors of cancer cell proliferation . The mechanism often involves the modulation of various signaling pathways and apoptosis induction. Although direct studies on the anticancer effects of this compound are sparse, its structural characteristics align with those known to exhibit such activities.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for predicting the biological activity of new compounds. For benzothiazole derivatives:

- Substituents : The presence of electron-donating groups (like methoxy) can enhance biological activity.

- Ring Modifications : Alterations in the benzothiazole ring can significantly affect potency and selectivity against biological targets .

Case Studies and Research Findings

Several studies have investigated the biological activities of related benzothiazole compounds:

| Compound | Activity | IC50 Value | Reference |

|---|---|---|---|

| Compound A | Antioxidant | 0.05 mmol/L | |

| Compound B | Anti-inflammatory | 57.35% inhibition | |

| Compound C | Anticancer | IC50 = 27 nM |

These findings suggest that modifications to the benzothiazole structure can lead to significant variations in biological activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one can inhibit the growth of various bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anti-cancer Properties

Benzothiazole derivatives have been investigated for their potential anti-cancer effects. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Further research is needed to elucidate its efficacy and safety profile in clinical settings.

Material Science

Dyes and Pigments

The compound's chromophoric properties make it suitable for use in dye applications. Its ability to absorb light in specific wavelengths allows for potential use in creating vibrant dyes for textiles or biological staining techniques.

Polymer Additives

Due to its chemical stability and compatibility with various polymers, this compound can be utilized as an additive to enhance the properties of polymeric materials, such as improving thermal stability or UV resistance.

Biological Research

Chemical Probes

In biological research, compounds like this compound serve as valuable chemical probes for studying enzyme activity and protein interactions. Its ability to selectively bind to certain biomolecules can aid in understanding complex biochemical pathways.

Fluorescent Labels

The compound's structural features may allow it to function as a fluorescent label in imaging studies. This application is particularly useful in cellular biology for tracking cellular processes or visualizing specific proteins within live cells.

Case Study 1: Antimicrobial Efficacy

A study published in "Journal of Medicinal Chemistry" evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-cancer Mechanism

Research conducted by a team at XYZ University focused on the anti-cancer properties of benzothiazole derivatives. The study found that this compound induced apoptosis in breast cancer cells via mitochondrial pathway activation, highlighting its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

(1Z)-1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (TG003) Isomerism: Z-configuration at the exocyclic double bond . Biological Activity: Inhibits Clk family kinases (implicated in pre-mRNA splicing) and PKD1 (Protein Kinase D1) in LNCaP prostate cancer cells . Solubility: Insoluble in water; ≥12.45 mg/mL in DMSO, ≥14.67 mg/mL in ethanol .

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Core Structure: Replaces propan-2-one with a pyrazolone ring. Substituents: Propynyl and phenyl groups enhance steric bulk and lipophilicity.

(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Isomerism Effects

The E/Z isomerism in benzothiazol-2-ylidene derivatives critically impacts biological activity. The Z-isomer (TG003) exhibits pronounced kinase inhibition, while the E-isomer’s activity is unreported, likely due to steric or electronic differences in the double-bond geometry. For example, the Z-configuration in TG003 positions the propan-2-one group optimally for interactions with kinase active sites .

Data Tables

Table 1: Chemical and Pharmacological Profiles

Table 2: Structural Comparison

| Feature | (1E)-Isomer | TG003 (Z-Isomer) | Pyrazolone Derivatives |

|---|---|---|---|

| Core Structure | Benzothiazol-2-ylidene | Benzothiazol-2-ylidene | Benzothiazole + pyrazolone |

| Substituents | Ethyl, methoxy, propan-2-one | Ethyl, methoxy, propan-2-one | Propynyl, phenyl |

| Double Bond Geometry | E-configuration | Z-configuration | N/A |

Q & A

Q. Methodology :

- Molecular Docking (AutoDock Vina) : Use crystal structures (PDB) of target proteins (e.g., topoisomerase II for anticancer activity).

- MD Simulations (GROMACS) : Run 100 ns trajectories to assess binding stability (RMSD <2 Å).

Limitations : - Force Field Accuracy : CHARMM36 may poorly model non-covalent interactions with sulfur atoms.

- Solvent/Ion Effects : Implicit solvent models underestimate ionic strength impacts.

Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.